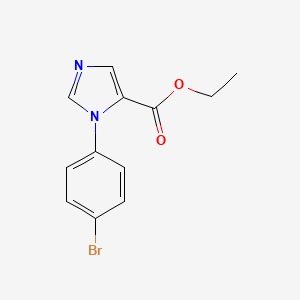

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWLWKBRYHBXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone in the synthesis of numerous biologically active agents, and this particular derivative serves as a valuable building block for creating novel therapeutics. This document delineates the compound's precise molecular structure, molecular weight, and key physicochemical properties. Furthermore, it presents a detailed, field-proven synthetic protocol, offering mechanistic insights into its formation. The guide is structured to provide both foundational knowledge and actionable experimental details for scientists engaged in synthetic chemistry and pharmaceutical research.

Introduction to Substituted Imidazoles in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of many pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets. Benzimidazoles, a related class, exhibit diverse activities, including anticancer, anti-inflammatory, and anthelmintic properties.[1] The primary mechanism for some benzimidazoles as anthelmintics, for instance, involves binding to β-tubulin and inhibiting its polymerization.[1]

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate belongs to the diaryl-substituted imidazole class. The presence of a halogenated phenyl group at the N1 position and an ethyl ester functionality at the C5 position makes it a versatile intermediate. These functional groups serve as handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its structural analogues have been investigated for various applications, including the development of diagnostic agents and novel therapeutics targeting inflammation and cancer.[2][3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is a 1,5-disubstituted imidazole. The core structure consists of a five-membered aromatic heterocycle containing two nitrogen atoms. A 4-bromophenyl group is attached to the nitrogen atom at position 1 (N1), and an ethyl carboxylate group (-COOCH₂CH₃) is attached to the carbon atom at position 5 (C5). The presence of the bromine atom provides a site for cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing its synthetic utility.

Molecular Formula and Weight

Based on its constituent atoms, the molecular formula for this compound is determined to be C₁₂H₁₁BrN₂O₂ .

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 12 atoms × 12.011 g/mol

-

Hydrogen (H): 11 atoms × 1.008 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol

This yields a total molecular weight of approximately 295.13 g/mol .[4]

Physicochemical Data Summary

The key identifying and structural information for the compound is summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [4] |

| Molecular Weight | 295.13 g/mol | [4] |

| Canonical SMILES | CCOC(=O)C1=CN=CN1C2=CC=C(Br)C=C2 | Derived from structure |

| InChI Key | BSVJAJUSIMFJAO-UHFFFAOYSA-N | [4] |

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate.

Caption: 2D structure of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate.

Synthesis and Mechanistic Insights

The construction of the 1,5-disubstituted imidazole ring system can be efficiently achieved through several synthetic strategies. One of the most authoritative and reliable methods is a cycloaddition reaction involving an imidoyl chloride and an isocyanoacetate derivative. This approach, adapted from methodologies used for structurally similar compounds, offers high yields and good control over regioselectivity.[5]

Recommended Synthetic Pathway

The synthesis is a two-step process starting from 4-bromoaniline. First, an imidoyl chloride intermediate is generated. This intermediate then undergoes a base-mediated cycloaddition with ethyl isocyanoacetate to form the target imidazole ring. This method is chosen for its efficiency and the commercial availability of the starting materials. The use of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for the success of the cycloaddition step.[5]

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)formimidoyl chloride

-

Reactant Preparation: To a solution of N-(4-bromophenyl)formamide (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an argon atmosphere.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Causality: Oxalyl chloride reacts with the formamide to generate a Vilsmeier-type intermediate, which then eliminates carbon monoxide and carbon dioxide to yield the desired imidoyl chloride. The low temperature controls the initial exothermic reaction.

-

-

Work-up: Evaporate the solvent and excess reagent under reduced pressure. The resulting crude imidoyl chloride is typically a solid or oil and is used in the next step without further purification due to its reactivity.[5]

Step 2: Cycloaddition to form Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

-

Reactant Preparation: In a separate flask under argon, dissolve ethyl isocyanoacetate (1 equivalent) and DBU (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: DBU is a strong, non-nucleophilic base that deprotonates the α-carbon of ethyl isocyanoacetate to form a nucleophilic anion. The low temperature is essential to maintain the stability of this anion and prevent side reactions.

-

-

Addition: Dissolve the crude N-(4-bromophenyl)formimidoyl chloride from Step 1 in anhydrous THF and add it dropwise to the cooled isocyanoacetate solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The anion of ethyl isocyanoacetate attacks the electrophilic carbon of the imidoyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of DBU hydrochloride and aromatization to form the stable imidazole ring.

-

-

Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate.[5]

Workflow Diagram of Synthesis

Sources

- 1. Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate | 689250-79-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy ethyl 4-(4-bromophenyl)-1H-imidazole-2-carboxylate [smolecule.com]

- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Determination and Interpretation of the Solubility of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from process chemistry and crystallization to formulation and bioavailability.[1][2] Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate, a substituted imidazole derivative, represents a class of compounds with significant potential in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for rational process design, impurity control, and the development of a robust crystallization process. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to both predict and experimentally determine the solubility of this target compound. It integrates theoretical principles, such as Hansen Solubility Parameters, with a detailed, field-proven experimental protocol for generating high-quality, reproducible solubility data.

The Strategic Importance of Solubility Data in Pharmaceutical Development

In modern drug development, failing to characterize solubility early can lead to significant downstream challenges, including costly process redesigns and delays.[2][3] For an API like Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate, solubility data is not merely an academic exercise; it is the foundation for critical decisions.[4] Key applications include:

-

Crystallization Process Design: The selection of an appropriate solvent system is the most critical factor in developing a controlled crystallization process. Solubility curves as a function of temperature are essential for determining yield, defining cooling profiles, and selecting anti-solvents.[4]

-

Purification Strategy: Understanding differential solubility in various solvents allows for the design of effective purification strategies to remove process-related impurities and isomers.

-

Formulation Development: For oral dosage forms, the drug must dissolve to be absorbed.[5] While aqueous solubility is key for bioavailability, solubility in organic solvents is crucial for advanced formulation strategies such as solid dispersions, which are used to enhance the solubility of poorly water-soluble drugs.[5]

-

API Stability and Handling: Knowledge of solubility helps in selecting appropriate solvents for analytical method development, long-term storage, and handling of the API.

Given that over 40% of new chemical entities exhibit poor aqueous solubility, a thorough understanding of their behavior in a range of organic solvents is a non-negotiable prerequisite for success.[5]

Theoretical Framework: A Predictive Approach to Solvent Selection

Before embarking on extensive experimental screening, a theoretical framework can guide the rational selection of solvents, saving time and resources. The principle of "like dissolves like" is qualitatively useful, but a quantitative approach provides more powerful predictive capabilities.[6]

Hansen Solubility Parameters (HSP)

Developed by Charles Hansen, HSP theory dissects the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for each molecule in "Hansen space".[7][8] The closer two molecules are in this space, the more likely they are to be miscible.[7]

The three parameters are:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δd² + δp² + δh²

For a solute (our imidazole derivative) to dissolve in a solvent, the "distance" (Ra) between them in Hansen space must be less than the solute's interaction radius (R0). The distance is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

By testing the solubility of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate in a well-chosen set of diverse solvents, one can calculate its specific HSP coordinates and interaction radius, which can then be used to predict its solubility in any other solvent for which the HSP values are known.[9]

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Values are approximate and can vary with temperature. Units are MPa⁰.⁵)

| Solvent | δd | δp | δh |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Structural Analysis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

To estimate its solubility behavior, we must consider the functional groups of the target molecule:

-

1-(4-bromophenyl) group: This large, aromatic, and halogenated group contributes significantly to the dispersion forces (δd) and adds some polar character (δp).

-

Imidazole ring: The heterocyclic ring is polar and can act as a hydrogen bond acceptor at the N3 position.

-

Ethyl carboxylate group: The ester provides both polar (C=O) and hydrogen bond accepting capabilities (O), while the ethyl group adds some non-polar character.

Based on this structure, we can hypothesize that solvents with moderate-to-high polarity (δp) and some hydrogen bonding capability (δh) will be effective. Solvents like ethyl acetate, acetone, and potentially chlorinated solvents are likely to be good candidates, whereas purely non-polar solvents like hexane are expected to be poor solvents.

Caption: Logical workflow for solvent selection based on molecular structure.

Experimental Protocol: The Equilibrium Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] It is designed to create a saturated solution in equilibrium with an excess of the solid solute, ensuring the measured concentration represents the true solubility at a given temperature.

Required Materials and Equipment

-

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate (verified purity >99%).

-

Selected organic solvents (HPLC grade or equivalent).

-

Analytical balance (±0.1 mg accuracy).

-

Glass vials or flasks with airtight, solvent-resistant caps (e.g., PTFE-lined).

-

Temperature-controlled orbital shaker or rotator.[11]

-

Syringe filters (e.g., 0.22 µm PTFE) to separate solid from the saturated solution.

-

Calibrated volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid API to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment. A common starting point is to add ~50-100 mg of solid to 2-5 mL of the chosen solvent.[10][12]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-72 hours.[10][13] It is advisable to run a time-to-equilibrium study initially by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are statistically identical.[10]

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[12] This step is critical to prevent undissolved solid particles from contaminating the sample and artificially inflating the measured concentration.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the precise concentration of the API.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Replication: Each experiment should be performed in triplicate to ensure reproducibility and allow for statistical analysis of the results.[11]

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation: An Illustrative Example

While specific experimental data for Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is not publicly available, we can use data from structurally related phenylimidazoles to illustrate how results should be presented and interpreted. A study by Domańska et al. measured the solubility of several imidazoles in various organic solvents.[14][15][16] The trends observed provide a valuable proxy for what might be expected for our target compound.

Table 2: Illustrative Solubility Data for Phenylimidazoles at 298.15 K (25 °C) (Data adapted from Domańska et al., J. Chem. Eng. Data 2004, 49, 4, 995–1000, for illustrative purposes)[14][15][16]

| Compound | Solvent | Solubility (mole fraction, x) | Expected Trend for Target Compound | Rationale (Connecting to HSP) |

| 2-Phenylimidazole | Toluene | 0.021 | High | Good match between aromatic solute and aromatic solvent (high δd). |

| 2-Phenylimidazole | Dichloromethane | 0.006 | Moderate | Polar interactions (δp) are favorable, but overall match is less optimal than toluene. |

| 2-Phenylimidazole | 1-Chlorobutane | 0.0003 | Low | Poor match in all HSP parameters; chloroalkanes are generally poor solvents for complex imidazoles.[14][15] |

| 4,5-Diphenylimidazole | Toluene | 0.003 | High | Similar to 2-phenylimidazole, the aromatic nature dominates, favoring toluene. |

| 4,5-Diphenylimidazole | Dichloromethane | 0.001 | Moderate | Polarity match contributes, but the larger, more rigid structure may lower overall solubility. |

Interpretation of Trends:

The data for phenylimidazoles clearly shows that solubility is significantly higher in toluene than in chlorinated alkanes.[14][15] This suggests that the dispersion forces (δd) driven by the aromatic rings play a dominant role in the solvation of these molecules. For our target compound, which contains both a phenyl and an imidazole ring, a similar high solubility in aromatic solvents like toluene would be expected.

The moderate solubility in dichloromethane highlights the contribution of polar interactions. The lower solubility in 1-chlorobutane demonstrates that a simple polar functional group is insufficient if the overall character of the solvent is a poor match for the complex, multifunctional solute.

Conclusion

Determining the solubility of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate in organic solvents is a foundational activity for its successful development as a potential pharmaceutical agent. This guide has outlined a dual strategy: first, using the theoretical framework of Hansen Solubility Parameters to rationally select solvents based on molecular structure, and second, employing the robust and reliable shake-flask method to generate precise experimental data. By integrating predictive theory with rigorous experimental practice, research and development teams can accelerate process design, de-risk formulation activities, and build a comprehensive understanding of their API, ultimately paving the way for a more efficient and successful development path.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Hansen, C. M., Abbott, S. Hansen Solubility Parameters. [Link]

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug and container/device interactions. [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

Van den Ende, C., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 995–1000. [Link]

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

-

Pawar, R. R., Golait, S. M., & Hasan, M. (2010). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu. [Link]

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Semantic Scholar. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Sima, L. E., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicines, 7(5), 23. [Link]

-

Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

Pharmacological potential of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

An In-depth Technical Guide to the Pharmacological Potential of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Authored by: A Senior Application Scientist

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, is a prevalent feature in various natural products, including the amino acid histidine.[3] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, have rendered it a "privileged scaffold" in drug discovery.[4] Consequently, imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and analgesic properties.[1][2][5]

This guide focuses on a specific, yet underexplored, member of this family: Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate . The strategic placement of a bromine atom on the phenyl ring and an ethyl carboxylate group on the imidazole core suggests a molecule designed for potential biological activity and metabolic stability. The electron-withdrawing nature of the bromine and the ester functionality can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document aims to provide a comprehensive overview of the hypothesized pharmacological potential of this compound and to propose a structured, technically sound research framework for its evaluation.

Synthesis and Characterization

The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate can be approached through established methods for creating substituted imidazole esters. A plausible and efficient route involves a multi-step process, beginning with the formation of an imidoyl chloride intermediate, followed by a cycloaddition reaction.

Proposed Synthetic Pathway

A potential synthetic route is adapted from methodologies reported for similar 1,5-diaryl-1H-imidazole-4-carboxylates.[6] The key steps would involve:

-

Amide Formation: Reaction of 4-bromoaniline with an appropriate acyl chloride to form the corresponding N-(4-bromophenyl)amide.

-

Imidoyl Chloride Formation: Conversion of the amide to the corresponding imidoyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride.

-

Cycloaddition: A base-mediated cycloaddition reaction between the imidoyl chloride and ethyl isocyanoacetate to construct the imidazole ring and install the ethyl carboxylate at the 5-position.[6]

Characterization

Following synthesis and purification (e.g., by column chromatography), the identity and purity of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Hypothesized Pharmacological Potential & Proposed Investigational Assays

Based on the extensive literature on imidazole derivatives, we hypothesize that Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate possesses significant potential in oncology and infectious diseases.

Anticancer Potential

Many imidazole-containing compounds exhibit potent anticancer activity by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[7][8] The presence of the 4-bromophenyl group may enhance lipophilicity, facilitating cell membrane penetration, and could also be involved in crucial binding interactions with target proteins.

Scientific Rationale

The rationale for investigating this compound as an anticancer agent is supported by studies on structurally related molecules. For instance, various substituted imidazoles have shown significant cytotoxic activity against cancer cell lines like Ehrlich's Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA).[1] Furthermore, certain imidazole derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][8]

Proposed Experimental Workflow: In Vitro Anticancer Evaluation

A tiered approach is recommended to systematically evaluate the anticancer properties of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate.

Tier 1: Preliminary Cytotoxicity Screening

-

Objective: To assess the broad-spectrum antiproliferative activity of the compound.

-

Protocol:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like MCF-10A for selectivity).

-

Treatment: Cells will be treated with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Assay: Cell viability will be assessed using a standard MTT or PrestoBlue assay.

-

Data Analysis: IC50 (half-maximal inhibitory concentration) values will be calculated for each cell line.

-

Table 1: Proposed Cell Lines for Initial Anticancer Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| A549 | Lung Carcinoma | Non-small cell lung cancer model |

| HCT116 | Colorectal Carcinoma | Wild-type p53 |

| U87 MG | Glioblastoma | Aggressive brain tumor model |

| PC-3 | Prostate Cancer | Androgen-independent |

| MCF-10A | Non-tumorigenic Breast | Normal epithelial cell control |

Tier 2: Mechanistic Studies (Apoptosis Induction)

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Protocol:

-

Cell Line: A sensitive cell line identified in Tier 1 (e.g., HCT116).

-

Assays:

-

Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells via flow cytometry.

-

Caspase-3/7 Activity Assay: To measure the activation of executioner caspases.

-

Western Blot Analysis: To probe for changes in the expression levels of key apoptotic proteins (Bax, Bcl-2, cleaved PARP).

-

-

dot

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Directions

Should Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate demonstrate promising activity in the proposed assays, several avenues for further research would be warranted:

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the bromophenyl and ethyl carboxylate moieties to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer or infectious disease.

-

Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Identification: Elucidation of the specific molecular target(s) and mechanism of action.

Conclusion

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is a compound of significant interest, belonging to a class of heterocycles with a proven track record in drug discovery. While its specific pharmacological profile remains to be elucidated, its structural features suggest a high probability of valuable biological activity, particularly in the realms of oncology and microbiology. The experimental frameworks proposed in this guide provide a clear and logical path for a thorough investigation of its potential. Such studies are essential to unlock the therapeutic promise of this and similar novel chemical entities.

References

-

Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022).

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. [URL: Not available]

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [URL: Not available]

- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic... (2021). PMC. [URL: Not available]

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46. [URL: Not available]

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. [URL: Not available]

- Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. (n.d.). PMC - NIH. [URL: Not available]

-

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate | 689250-79-1. (n.d.). Benchchem.

- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.).

- Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [URL: Not available]

- Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducer. (2020). [URL: Not available]

- Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). PMC. [URL: Not available]

- Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. (2005). PubMed. [URL: Not available]

-

Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2020). MDPI.

Sources

- 1. scialert.net [scialert.net]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. longdom.org [longdom.org]

- 4. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro [mdpi.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Imidazole-5-Carboxylate Esters

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] When functionalized as a 5-carboxylate ester, this scaffold gives rise to a class of compounds with significant therapeutic potential, most notably exemplified by the intravenous anesthetic agent, etomidate, and its analogs.[2][3] The ester moiety in these molecules is not merely a structural feature; it is a critical determinant of their pharmacokinetic and pharmacodynamic profiles.[3] Consequently, a thorough understanding of the thermodynamic stability of imidazole-5-carboxylate esters is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the factors governing the stability of this important class of molecules. We will delve into the primary degradation pathways, the influence of molecular structure and environmental conditions on stability, and the methodologies employed to assess these properties. The overarching goal is to equip researchers with the fundamental knowledge required to design, develop, and formulate imidazole-5-carboxylate ester-based therapeutics with optimal stability profiles.

I. Fundamental Principles of Stability

The thermodynamic stability of a pharmaceutical compound refers to its resistance to chemical degradation under various conditions. For imidazole-5-carboxylate esters, the primary concern is the integrity of the ester linkage, which is susceptible to hydrolysis. The overall stability is a function of the molecule's intrinsic properties and the external environment. Key factors that influence the stability of pharmaceuticals include temperature, pH, light, and the presence of oxidative agents.[4]

II. Primary Degradation Pathway: Ester Hydrolysis

The most significant degradation pathway for imidazole-5-carboxylate esters is the hydrolysis of the ester bond, which results in the formation of the corresponding carboxylic acid and alcohol.[3][5] This transformation typically leads to a loss of pharmacological activity, as is the case with etomidate, which is metabolized into its inactive carboxylic acid form.[3]

The hydrolysis of carboxylic acid esters can proceed through several mechanisms, primarily categorized as acid-catalyzed, base-catalyzed, and neutral (water-mediated) hydrolysis.[5]

A. Base-Catalyzed Hydrolysis

Under neutral to alkaline conditions, the hydrolysis of esters is predominantly base-catalyzed. This reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to yield the carboxylate and the corresponding alcohol.

B. Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of esters is catalyzed by protons. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid.

C. Imidazole-Catalyzed Hydrolysis

The imidazole ring itself can participate in the hydrolysis of the ester moiety, acting as a general base or a nucleophilic catalyst.[6] As a general base, the imidazole can activate a water molecule, increasing its nucleophilicity towards the ester carbonyl. In nucleophilic catalysis, the imidazole nitrogen directly attacks the carbonyl carbon, forming a transient N-acylimidazolium intermediate, which is then hydrolyzed.

III. Factors Influencing the Thermodynamic Stability

The rate of hydrolysis and, therefore, the overall stability of imidazole-5-carboxylate esters is intricately linked to several structural and environmental factors.

A. pH of the Medium

B. Electronic Effects of Substituents

The electronic properties of substituents on both the imidazole ring and the ester's alcohol moiety can significantly influence the stability of the ester linkage.

-

Substituents on the Imidazole Ring: Electron-withdrawing groups on the imidazole ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups may be expected to increase stability.

-

The Nature of the Ester Group (Leaving Group): The stability of the ester is also dependent on the pKa of the corresponding alcohol (the leaving group). A more acidic alcohol is a better leaving group, which generally leads to a less stable ester.

C. Steric Effects

Steric hindrance around the carbonyl carbon can impede the approach of a nucleophile (water or hydroxide ion), thereby slowing down the rate of hydrolysis and increasing the stability of the ester. Bulky substituents on the imidazole ring or on the alcohol portion of the ester can provide such steric protection.

D. Temperature

As with most chemical reactions, the rate of ester hydrolysis is temperature-dependent. An increase in temperature generally leads to an increase in the degradation rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Stability studies are therefore often conducted at elevated temperatures (accelerated stability testing) to predict the long-term stability at typical storage conditions.

IV. Structure-Stability Relationships: The Case of Etomidate and Its Analogs

The hypnotic agent etomidate, ethyl 1-((R)-1-phenylethyl)-1H-imidazole-5-carboxylate, and its analogs provide a practical illustration of the principles of thermodynamic stability.[2] Etomidate is rapidly metabolized in the body by hepatic esterases, leading to its hydrolysis into an inactive carboxylic acid metabolite.[3] This rapid inactivation is a key feature of its pharmacokinetic profile.

In the development of etomidate analogs, medicinal chemists have sought to modulate the stability of the ester linkage to optimize the drug's properties. Strategies have included:

-

Introducing steric hindrance near the ester group to slow down hydrolysis and potentially prolong the duration of action.

-

Modifying the electronic properties of the imidazole ring or the ester group to alter the susceptibility of the carbonyl carbon to nucleophilic attack.

These modifications aim to strike a balance between sufficient stability for formulation and storage, and the desired rate of in vivo hydrolysis for a controlled pharmacokinetic profile.

V. Experimental and Computational Assessment of Stability

A comprehensive evaluation of the thermodynamic stability of imidazole-5-carboxylate esters involves a combination of experimental and computational approaches.

A. Experimental Protocols

A fundamental experiment to characterize the stability of an imidazole-5-carboxylate ester is the determination of its pH-rate profile.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12).

-

Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent.

-

Kinetic Runs: Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-thermostatted buffer solutions at a constant temperature (e.g., 37°C).

-

Sample Analysis: At various time points, withdraw aliquots from the reaction mixture and analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line gives the pseudo-first-order rate constant (kobs) at that specific pH.

-

pH-Rate Profile Construction: Plot log kobs versus pH to generate the pH-rate profile.

Caption: Workflow for determining the pH-rate profile of an imidazole-5-carboxylate ester.

To estimate the shelf-life of a compound under normal storage conditions, accelerated stability studies are performed at elevated temperatures.

Protocol:

-

Sample Storage: Store samples of the compound (e.g., in solution at a specific pH or as a solid) at various elevated temperatures (e.g., 40°C, 50°C, 60°C).

-

Analysis: At predetermined time points, analyze the samples for the amount of remaining parent compound and the formation of degradation products.

-

Arrhenius Plot: Determine the degradation rate constants at each temperature. Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

-

Shelf-Life Prediction: Extrapolate the Arrhenius plot to the desired storage temperature (e.g., 25°C) to estimate the degradation rate constant and predict the shelf-life.

Caption: Logical flow of an accelerated stability study to predict shelf-life.

B. Computational Approaches

Computational chemistry provides powerful tools to predict and understand the thermodynamic stability of molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to:

-

Calculate the energetics of the hydrolysis reaction: By modeling the reactants, transition state, and products, the activation energy barrier for hydrolysis can be calculated. A higher activation energy corresponds to a more stable compound.

-

Analyze the electronic properties of the molecule: Computational methods can quantify the electrophilicity of the carbonyl carbon and the charge distribution across the molecule, providing insights into its susceptibility to nucleophilic attack.

-

Study the effect of substituents: The impact of different substituents on the stability of the ester can be systematically evaluated computationally, guiding the design of more stable analogs.

VI. Quantitative Data Summary

While a comprehensive table of thermodynamic data for a wide range of imidazole-5-carboxylate esters is not publicly available, the following table provides an illustrative example of the type of data that would be generated from the experimental protocols described above. The values are hypothetical and for demonstration purposes.

| Compound | Substituent (R) | pH | Temperature (°C) | kobs (s-1) | Half-life (t1/2) |

| Ethyl 1-methylimidazole-5-carboxylate | -CH3 | 7.4 | 37 | 1.0 x 10-6 | ~8 days |

| Ethyl 1-phenylimidazole-5-carboxylate | -C6H5 | 7.4 | 37 | 5.0 x 10-7 | ~16 days |

| Isopropyl 1-methylimidazole-5-carboxylate | -CH3 | 7.4 | 37 | 2.0 x 10-7 | ~40 days |

VII. Conclusion

The thermodynamic stability of imidazole-5-carboxylate esters is a critical parameter in the development of pharmaceuticals based on this scaffold. The primary degradation pathway is hydrolysis of the ester linkage, the rate of which is highly dependent on pH, temperature, and the electronic and steric properties of the molecule. A thorough understanding and characterization of these stability aspects, through a combination of experimental and computational methods, are essential for the rational design of stable and effective drug candidates. This guide provides a foundational framework for researchers to approach the stability assessment of this important class of compounds, ultimately contributing to the development of safer and more efficacious medicines.

References

-

Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]

-

Hydrolysis of etomidate. Available at: [Link]

-

ACMD review of the evidence on the use and harms of etomidate (accessible). Available at: [Link]

-

Carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds. Available at: [Link]

-

Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

-

Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]

-

Computational studies on imidazole heme conformations. Available at: [Link]

-

Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Available at: [Link]

-

pH-dependent optical properties of synthetic fluorescent imidazoles. Available at: [Link]

-

An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Available at: [Link]

-

Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Available at: [Link]

-

Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Available at: [Link]

-

Etomidate - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Available at: [Link]

-

Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Available at: [Link]

-

Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids. Available at: [Link]

-

Enzymatic prodrug degradation in the fasted and fed small intestine. Available at: [Link]

-

Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Available at: [Link]

-

Ethyl 1-methylimidazole-2-carboxylate. Available at: [Link]

-

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Available at: [Link]

-

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. Available at: [Link]

-

Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Available at: [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]

Sources

- 1. Yuting (Emily) Li - Google Scholar [scholar.google.com]

- 2. gov.uk [gov.uk]

- 3. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bioactivity Screening of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate Analogs

Executive Summary

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is not merely a standalone compound; it is a privileged scaffold in medicinal chemistry.[1] Its structure offers two orthogonal vectors for chemical space expansion: the electrophilic 4-bromophenyl moiety (amenable to cross-coupling) and the C5-ester (amenable to hydrolysis or amidation).

This guide details the technical roadmap for screening analogs derived from this core. We focus on two primary therapeutic areas where N1-aryl-imidazole-5-carboxylates have demonstrated high potency: Antifungal activity (via CYP51 inhibition) and Anticancer activity (via kinase inhibition or tubulin destabilization).

Part 1: Structural Logic & SAR Rationalization

Before screening, one must understand why this molecule acts as a bioactive template. The screening strategy relies on probing the following Structural-Activity Relationship (SAR) zones:

-

Zone A (The N1-Aryl Linker): The 4-bromophenyl group serves as a lipophilic spacer. The bromine atom is a "diversity handle." Replacing Br with biaryl systems (via Suzuki coupling) often increases potency against hydrophobic pockets in enzymes like Lanosterol 14

-demethylase (CYP51) . -

Zone B (The C5-Ester): This moiety modulates solubility and hydrogen bonding. In many active antifungal azoles, this position requires a polar pharmacophore (amide or free acid) to interact with the heme propionate groups of the target enzyme.

-

Zone C (The Imidazole Core): The N3 nitrogen is the critical pharmacophore, acting as a ligand for the heme iron (Fe²⁺) in cytochrome P450 enzymes.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the logical flow from the parent scaffold to the active analog library and subsequent screening.[2]

Figure 1: Strategic expansion of the imidazole scaffold into a testable library.

Part 2: Computational Pre-Screening (In Silico)

To minimize wet-lab attrition, analogs should be virtually screened against the primary target: CYP51 (PDB ID: 5V5Z for C. albicans) .

Protocol:

-

Ligand Prep: Generate 3D conformers of the ethyl 1-(4-bromophenyl) analogs. Minimize energy using the MMFF94 force field.

-

Docking Grid: Center the grid on the heme iron of CYP51.

-

Constraint: Set a positional constraint requiring the Imidazole N3 nitrogen to be within 2.2 Å of the Heme Iron.

-

Selection: Prioritize analogs with Binding Energy (ΔG) < -9.0 kcal/mol.

Part 3: In Vitro Bioactivity Screening Protocols

Protocol A: Antifungal Susceptibility (MIC Determination)

Rationale: Imidazoles are classic antifungals. This assay determines the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus.

Methodology (CLSI M27-A3 Standard):

-

Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL. Ensure the "Ethyl" ester does not precipitate; if it does, sonicate at 40°C.

-

Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

-

Inoculum: Adjust yeast suspension to

to -

Plate Setup:

-

Use 96-well flat-bottom plates.

-

Add 100 µL of serial two-fold dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

-

Control 1 (Positive): Fluconazole or Ketoconazole.

-

Control 2 (Solvent): 1% DMSO (Must show no inhibition).

-

Control 3 (Sterility): Media only.

-

-

Incubation: 35°C for 24–48 hours.

-

Readout: Visual score. MIC is the lowest concentration showing 100% inhibition of growth (optically clear).

Data Table Template:

| Compound ID | R1 (Aryl Sub) | R2 (Ester/Amide) | MIC C. albicans (µg/mL) | MIC A. fumigatus (µg/mL) |

| Parent | 4-Br-Ph | OEt | >64 (Inactive) | >64 |

| Analog A1 | 4-Biphenyl | OEt | 4.0 | 8.0 |

| Analog A2 | 4-Biphenyl | NH-Benzyl | 0.5 (Active) | 2.0 |

| Ref (Fluco) | - | - | 0.25 | 1.0 |

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Many N1-aryl imidazoles exhibit anticancer properties by inhibiting tubulin polymerization or specific kinases (e.g., VEGFR). You must screen for toxicity against cancer lines (HepG2, MCF-7) versus normal fibroblasts (HFF-1) to determine the Selectivity Index (SI) .

Methodology:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with analogs (0.1 – 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

Calculate IC

Part 4: ADMET Profiling (Solubility & Stability)

The "Ethyl ester" and "Bromophenyl" groups create a highly lipophilic molecule (High LogP). This often leads to poor bioavailability.

Critical Assay: Metabolic Stability (Microsomal Stability)

-

System: Human Liver Microsomes (HLM).

-

Cofactor: NADPH.

-

Procedure: Incubate 1 µM compound with HLM at 37°C. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.

-

Risk: The ethyl ester is liable to rapid hydrolysis by carboxylesterases in plasma/liver.

-

Observation: If the parent disappears rapidly but the "Acid" metabolite persists, the compound acts as a prodrug .

-

Part 5: Screening Cascade Logic

Use the following decision tree to manage the screening of the analog library.

Figure 2: Decision gate for advancing imidazole analogs.

References

-

BenchChem Technical Support. (2025).[3][4] Application Notes and Protocols for Antimicrobial and Antifungal Screening of Imidazole Compounds. BenchChem. Link

-

Serdaliyeva, D., et al. (2022).[5] Review of pharmacological effects of imidazole derivatives. Clinical Medicine of Kazakhstan. Link

-

Bhat, M., & Poojary, B. (2017).[6] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry. Link

-

Matwali, E.E., et al. (2021).[7] 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Activity. Semantic Scholar. Link

-

Sigma-Aldrich. (n.d.).[8] Product Specification: Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate (Analogous Scaffold Data). Sigma-Aldrich.[8] Link

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Sigma Aldrich 4-(4-Bromophenyl)-1H-imidazole 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your reaction yields.

The primary synthetic route for this target molecule is the copper-catalyzed N-arylation of ethyl 1H-imidazole-5-carboxylate with a 4-bromophenyl halide, a transformation commonly known as the Ullmann condensation.[1] While powerful, this reaction is sensitive to various parameters that can significantly impact yield and purity. This guide will address the most common challenges encountered during this procedure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a frequent issue in Ullmann-type couplings and can stem from several factors related to the catalytic system and reaction environment.

-

Inactive Catalyst: The active catalytic species is Cu(I).[2] If you are using a Cu(I) source like CuI or CuBr, it may have oxidized over time. If using a Cu(0) or Cu(II) source, the reaction conditions might not be suitable for its reduction to the active Cu(I) state.

-

Solution: Always use a fresh, high-purity Cu(I) salt.[2] Consider adding a mild reducing agent if starting with a Cu(II) salt, or ensure your solvent and reagents are free of oxidizing impurities. It is critical to carry out the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the copper catalyst.[1]

-

-

Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[2][3][4] The chosen ligand may not be optimal for your specific substrates.

-

Solution: A screening of different ligand classes is highly recommended. Common and effective ligands for the N-arylation of imidazoles include amino acids like L-proline or N-methylglycine, and diamine ligands like 1,10-phenanthroline.[1][2] For instance, 4,7-dimethoxy-1,10-phenanthroline has been shown to be an efficient ligand for the copper-catalyzed N-arylation of imidazoles.[4]

-

-

Suboptimal Base: The base plays a critical role in the deprotonation of the imidazole nitrogen, which is a key step in the catalytic cycle.[2] An unsuitable base can lead to a stalled reaction.

-

Incorrect Reaction Temperature: Traditional Ullmann reactions required very high temperatures (often >200 °C).[6] However, modern ligand-accelerated protocols can proceed at much milder conditions, typically in the range of 80-120 °C.[2]

-

Solution: If you are using a modern ligand system and see no reaction, try incrementally increasing the temperature. Conversely, if you observe decomposition of your starting materials or product, the temperature might be too high. Start with a temperature around 100-110 °C and optimize from there.[2]

-

Question 2: I am observing significant formation of side products, particularly debromination of my aryl bromide. What causes this and how can I prevent it?

Answer:

The formation of side products, such as the reduction of the aryl halide (debromination), is a common issue that can significantly lower the yield of the desired product.

-

Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to the reduction of the aryl halide.[2]

-

Solution: Ensure that all your reagents and solvents are anhydrous. Dry your glassware thoroughly before use. Using anhydrous solvents is a critical step to minimize this side reaction.[2]

-

-

Reaction Temperature is Too High: Elevated temperatures can sometimes promote side reactions, including decomposition and debromination.

-

Solution: Try running the reaction at a lower temperature. Modern copper-catalyzed systems are often efficient at temperatures as low as 60-80 °C, which can help to suppress unwanted side reactions.[5]

-

Question 3: The purification of my crude product by column chromatography is difficult, and I am getting impure fractions. Are there alternative purification strategies?

Answer:

While column chromatography is a standard purification technique, the polarity of imidazole derivatives can sometimes make separation challenging.

-

Acid-Base Extraction: Imidazole derivatives can be protonated or deprotonated, which can be exploited for purification.

-

Solution: After the reaction work-up, dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the imidazole product, which will then move to the aqueous layer. The organic layer can be discarded, and the aqueous layer can then be basified (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the product, which can then be extracted back into an organic solvent. This can be an effective way to remove non-basic impurities.

-

-

Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

-

Solution: After an initial purification step (like a quick filtration through a silica plug), attempt to crystallize the product from a suitable solvent or solvent mixture. This can often yield a product of very high purity.

-

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for this N-arylation reaction?

A1: Copper(I) salts such as CuI, CuBr, and CuCl are generally preferred as they are the active catalytic species.[2] CuI is the most commonly used and is often very effective. While Cu(II) sources can sometimes be used, they require in-situ reduction to Cu(I), which can add complexity to the reaction.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is highly substrate-dependent. For the N-arylation of imidazoles, N,N'-chelating ligands like 1,10-phenanthroline and its derivatives, or amino acids like L-proline, have proven to be very effective.[1][2] It is often necessary to screen a small panel of ligands to identify the one that gives the best yield for your specific substrates.[2]

Q3: What is the role of the base in the Ullmann reaction?

A3: The base has a dual role. It deprotonates the imidazole N-H, making it a more potent nucleophile. It also facilitates the regeneration of the active catalyst by reacting with the HX species formed during the catalytic cycle.[2]

Q4: Can I use an aryl chloride instead of an aryl bromide?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann-type couplings. While some modern catalytic systems have shown success with aryl chlorides, they often require higher temperatures, different ligands, and may result in lower yields.[3][7] For the synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate, starting with 1,4-dibromobenzene or 1-bromo-4-iodobenzene would be more conventional and likely higher yielding.

Q5: How can I effectively monitor the progress of my reaction?

A5: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocols & Data

Optimized Protocol for Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate Synthesis

This protocol is a generalized starting point. Optimization of specific parameters may be required.

Materials:

-

Ethyl 1H-imidazole-5-carboxylate

-

1-bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Dioxane

Procedure:

-

To a dry Schlenk flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) and 1-bromo-4-iodobenzene (1.2 equivalents).

-

Add anhydrous solvent (DMF or Dioxane) via syringe.

-

Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation: Typical Reaction Conditions

The following table summarizes representative conditions for copper-catalyzed N-arylation of imidazoles.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85[1] |

| 2 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90[1] |

| 3 | Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | Toluene | 120 | 24 | ~88 |

Visualizations

Ullmann Condensation Catalytic Cycle

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazoles.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting low reaction yield.

References

-

Van Allen, D. (2014). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. A Dissertation Presented to the Graduate School of the University of Florida. [Link]

-

Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(22), 9183-9186. [Link]

-

ResearchGate. (n.d.). Optimization of Ullmann-type reaction conditions. [Link]

-

Barluenga, J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6338-6341. [Link]

-

Chen, Y.-H., et al. (2016). Atroposelective Synthesis of N-Arylated Quinoids by Organocatalytic Tandem N-Arylation/Oxidation. Angewandte Chemie International Edition, 55(44), 13834-13838. [Link]

-

Ramprasad, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5895-5906. [Link]

-

Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

-

MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]

-

Taylor & Francis Online. (n.d.). Ullmann reaction – Knowledge and References. [Link]

-

Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]

-

ResearchGate. (n.d.). N-Arylation of imidazoles using different copper catalysts. [Link]

-

Kyoto University. (n.d.). Department of Organocatalytic Chemistry. [Link]

-

Scientia Iranica. (2013). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Sharif University of Technology. [Link]

-

PubMed. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

Minimizing debromination side reactions in imidazole derivatives

Technical Support Center: Imidazole Derivatives

A Scientist's Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for the synthesis and functionalization of imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of debromination during synthetic transformations. As your partner in research, we aim to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower your experimental design.

Debromination, or hydrodebromination, is a reductive side reaction where a bromine atom on your imidazole core or an associated aryl group is replaced by a hydrogen atom. This byproduct can significantly lower the yield of your desired compound and introduce purification challenges, particularly in late-stage functionalization and library synthesis. This guide offers a structured approach to diagnosing, troubleshooting, and ultimately preventing this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem in my reaction?

A1: Debromination is a reductive side reaction where the C-Br bond is cleaved and replaced with a C-H bond. This leads to the formation of a des-bromo byproduct, which reduces the yield of your target molecule and complicates downstream purification due to structural similarity with the desired product.[1] In the context of cross-coupling reactions, this side pathway consumes the starting material and catalyst, diminishing overall reaction efficiency.

Q2: What is the primary mechanism leading to debromination in palladium-catalyzed cross-coupling reactions?

A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can arise from several sources, including the base, solvent (especially protic solvents like alcohols), or even trace amounts of water in the reaction mixture.[3] Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride ligand (Ar-Pd(II)-H) to yield the debrominated arene (Ar-H), regenerating the Pd(0) catalyst which can re-enter the undesired cycle.[3]

Q3: Which general factors should I be most aware of that promote debromination?

A3: Several key parameters can inadvertently favor the debromination pathway. These include:

-

High Reaction Temperatures: Elevated temperatures can accelerate the rate of Pd-H formation and subsequent reductive elimination.[1][4]

-

Strong Bases: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), are known to promote debromination.[2][4]

-

Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst's ligands are critical. Highly electron-rich and bulky phosphine ligands can sometimes favor the hydrodehalogenation pathway.[1][5]

-

Protic Solvents: Solvents that can act as hydride donors, such as alcohols, can be a direct source for the formation of Pd-H species.[1][6]

Q4: How does the imidazole ring itself influence the tendency for debromination?

A4: N-heterocyclic halides, including bromoimidazoles, can be particularly susceptible to debromination.[2] The nitrogen atoms in the imidazole ring can coordinate to the palladium center, influencing the catalyst's reactivity and stability.[2] Furthermore, if the imidazole contains an N-H bond, it can be deprotonated by the base. This increases the electron density of the ring system, which can affect the oxidative addition step and the overall stability of the organopalladium intermediates, potentially making them more prone to side reactions.[2] In some cases, protection of the N-H group may be a viable strategy to suppress these effects.[2]

Troubleshooting Guide: Problem-Specific Scenarios

This section provides a systematic approach to resolving debromination issues encountered in common synthetic applications.

Issue 1: I'm observing a significant amount of debrominated byproduct in my Suzuki-Miyaura coupling of a bromoimidazole.

This is a frequent challenge. The key is to adjust reaction parameters to disfavor the formation or reactivity of the Pd-H species while maintaining catalytic activity for the desired cross-coupling.

Diagnostic & Solution Workflow:

-

Analyze the Base: The base is often the primary culprit. Strong bases promote Pd-H formation.

-

Evaluate the Catalyst System: The ligand sphere around the palladium atom dictates its behavior.

-

Action: If using a generic catalyst like Pd(PPh₃)₄, consider switching to a more specialized system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and their associated pre-catalysts (e.g., XPhos Pd G2) are often highly effective for coupling N-heterocycles and can reduce debromination.[2][4] While these ligands are electron-rich, their steric bulk can also promote the desired reductive elimination step over the debromination pathway.[5][7] A screening of different ligands is often the most effective approach.

-

-

Check the Solvent and Temperature:

-

Action: If using a protic solvent (e.g., ethanol, methanol), switch to an aprotic solvent such as 1,4-dioxane, toluene, or THF to minimize the availability of hydride sources.[1][8] Concurrently, attempt to lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate to the desired product.[4]

-

-

Consider Additives:

-

Action: In some cases, the addition of bromide salts like tetrabutylammonium bromide (TBAB) has been shown to suppress hydrodehalogenation, potentially by altering the catalyst speciation or reaction kinetics.[9]

-

Troubleshooting Decision Tree for Suzuki Coupling

Caption: Troubleshooting workflow for addressing debromination in Suzuki coupling.

Issue 2: Debromination is a major side reaction in my Heck coupling with a bromoimidazole.